molecular formula C15H24Cl2N2O B1388995 (1-Aza-bicyclo[2.2.2]oct-3-YL)-(4-methoxy-benzyl)-amine dihydrochloride CAS No. 1185304-82-8

(1-Aza-bicyclo[2.2.2]oct-3-YL)-(4-methoxy-benzyl)-amine dihydrochloride

Cat. No. B1388995
CAS RN: 1185304-82-8
M. Wt: 319.3 g/mol
InChI Key: KIFPEGQUNXBBLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1-Aza-bicyclo[2.2.2]oct-3-YL)-(4-methoxy-benzyl)-amine dihydrochloride, commonly referred to as ABMD, is an organic compound that has been studied for its potential applications in the fields of chemistry and biology. ABMD is a member of the aza-bicyclo family of compounds, which are characterized by their bicyclic ring structures and nitrogen-containing functional groups. ABMD is of particular interest due to its unique structure, which allows it to interact with both organic and inorganic molecules. This makes it a useful compound for a variety of scientific research applications.

Scientific Research Applications

ABMD has a number of applications in scientific research. It has been used as a reagent in organic synthesis reactions, as a catalyst in the synthesis of other compounds, and as a ligand in the binding of metal ions. ABMD has also been used in the study of enzyme inhibition, as it is able to bind to enzymes and prevent them from performing their normal functions. Additionally, ABMD has been used as a fluorescent probe in studies of biological systems, allowing researchers to study the structure and function of molecules at the cellular level.

Mechanism Of Action

The mechanism of action of ABMD is not fully understood, but it is believed to involve the binding of the compound to certain proteins or enzymes in the body. This binding prevents the proteins or enzymes from performing their normal functions, which can lead to a variety of physiological and biochemical effects. The exact mechanism of action of ABMD is still being investigated.
Biochemical and Physiological Effects
The biochemical and physiological effects of ABMD are not fully understood, but studies have shown that the compound can have a variety of effects on the body. In studies of mice, ABMD has been found to reduce inflammation, reduce oxidative stress, and protect against certain types of cancer. ABMD has also been shown to have an anti-diabetic effect, as it has been found to reduce blood glucose levels in mice. Additionally, ABMD has been found to reduce cholesterol levels and protect against liver damage.

Advantages And Limitations For Lab Experiments

The main advantage of using ABMD in laboratory experiments is its unique structure, which allows it to interact with both organic and inorganic molecules. This makes it a useful compound for a variety of scientific research applications. Additionally, ABMD is relatively inexpensive and easy to synthesize, making it a cost-effective choice for laboratory experiments.
The main limitation of using ABMD in laboratory experiments is its lack of specificity. ABMD is not able to bind to specific proteins or enzymes, which may limit its usefulness in certain applications. Additionally, ABMD is not very stable in solution, which may limit its usefulness in certain experiments.

Future Directions

The potential applications of ABMD are still being explored. Future studies could focus on the development of more specific and stable forms of ABMD, which could be used in more targeted applications. Additionally, further research could be conducted to better understand the biochemical and physiological effects of ABMD, as well as its mechanism of action. Finally, future studies could also focus on the development of new synthesis methods for ABMD, which could lead to more cost-effective and efficient production of the compound.

properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O.2ClH/c1-18-14-4-2-12(3-5-14)10-16-15-11-17-8-6-13(15)7-9-17;;/h2-5,13,15-16H,6-11H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIFPEGQUNXBBLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC2CN3CCC2CC3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-Aza-bicyclo[2.2.2]oct-3-YL)-(4-methoxy-benzyl)-amine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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